molecular formula C18H21N3O2 B11545933 Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- CAS No. 247218-11-7

Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro-

Cat. No.: B11545933
CAS No.: 247218-11-7
M. Wt: 311.4 g/mol
InChI Key: UASQRZGIPUICFG-UHFFFAOYSA-N
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Description

Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with an amine group, a nitro group, and a diethylamino group. It is known for its vibrant color and is often used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- typically involves a multi-step process. One common method includes the nitration of a precursor compound followed by a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted aromatic amines, nitroso compounds, and other derivatives depending on the reaction conditions.

Scientific Research Applications

Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. The pathways involved often include the activation of specific enzymes or receptors, leading to the desired chemical or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where these properties are desired.

Properties

CAS No.

247218-11-7

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-diethyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]aniline

InChI

InChI=1S/C18H21N3O2/c1-4-20(5-2)16-8-6-15(7-9-16)13-19-18-11-10-17(21(22)23)12-14(18)3/h6-13H,4-5H2,1-3H3

InChI Key

UASQRZGIPUICFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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